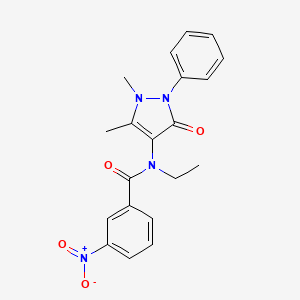

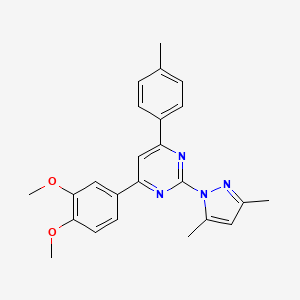

![molecular formula C18H18N2O4 B5159862 methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5159862.png)

methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate” is a derivative of benzimidazole . Benzimidazole derivatives are known to be heterocyclic building blocks used in chemical synthesis . The molecular formula of this compound is C19H18N4O3 .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or other similar compounds . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been conducted using the B3LYP/6-311++G(d,p) basis set .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using various spectroscopic techniques. Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) . Theoretical and actual NMR chemical shifts were found to be quite similar .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse. For instance, the reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives have been studied extensively. For instance, the UV-vis spectrum of similar compounds, as well as effects of solvents, have been investigated .科学的研究の応用

Anticancer Activity

Benzimidazole derivatives have shown promising results in the field of cancer therapy . For instance, the 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole compound, a benzimidazole derivative, has demonstrated high cytotoxic potential against various leukemia cell lines .

Antiprotozoal Activity

Some benzimidazole derivatives, such as 2-methoxycarbonylamino derivatives, have demonstrated strong antiprotozoal activity against several protozoan parasites, such as Giardia lamblia and Entamoeba histolytica . This makes them potentially better antiprotozoal drugs than existing treatments like albendazole and metronidazole .

Conductivity Enhancement

Certain benzimidazole derivatives have been found to enhance the conductivity of doped films . This could have potential applications in the field of electronics and materials science .

Pharmacological Activities

Benzimidazole derivatives have been found to have a wide range of pharmacological activities . These include acting as antiulcer, analgesic, and anthelmintic drugs .

Green Chemistry

The synthesis of benzimidazole derivatives using eco-friendly methods is an active area of research in organic chemistry . This is part of a broader movement towards green chemistry, which seeks to reduce the environmental impact of chemical processes .

Biological Activity

Benzimidazole derivatives have been found to have a variety of biological activities . These include acting as factor Xa (FXa) suppressors, poly (ADP-ribose)polymerase (PARP) preventors, human cytomegalovirus (HCMV) inhibitors, HIV reverse transcriptase inhibitor L-697, 661, oestrogen receptor-b agonist ERB-041, anticancer agent NSC-693638, and 5-HT3 receptor agonist .

Safety and Hazards

将来の方向性

Benzimidazole derivatives have been recognized for their broad range of chemical and biological properties. They have become an important synthon in the development of new drugs . Therefore, the future directions for “methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate” could involve further exploration of its potential pharmacological activities and its development as a therapeutic agent.

特性

IUPAC Name |

methyl 4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-18(22)13-6-8-15(9-7-13)24-11-14(21)10-20-12-19-16-4-2-3-5-17(16)20/h2-9,12,14,21H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIMBHMKBAUWAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5159791.png)

![methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5159806.png)

![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5159817.png)

![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B5159826.png)

![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5159829.png)

![ethyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B5159838.png)

![1-(4-chloro-3-fluorobenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5159865.png)

![ethyl 7-cyclopropyl-1-methyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5159873.png)

![2-{[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5159886.png)